3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid
Description
3-Methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid (CAS 1396966-37-2, MFCD12027227) is a sulfonamide-linked indole derivative with a branched butanoic acid moiety. Its structure comprises a 2,3-dihydroindole core substituted with a propionyl group at the 1-position and a sulfonamide bridge connecting the indole to a 3-methylbutanoic acid chain . This compound is synthesized via multi-step protocols, including sulfonylation and hydrolysis, as inferred from analogous procedures in . It is listed with 95% purity, indicating rigorous purification standards .
Properties
IUPAC Name |
3-methyl-2-[(1-propanoyl-2,3-dihydroindol-5-yl)sulfonylamino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5S/c1-4-14(19)18-8-7-11-9-12(5-6-13(11)18)24(22,23)17-15(10(2)3)16(20)21/h5-6,9-10,15,17H,4,7-8H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHOZIGABWPZVID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NC(C(C)C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid involves multiple steps, typically starting with the preparation of the indole moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The resulting indole derivative is then subjected to further reactions to introduce the sulfonyl and amino groups, followed by the addition of the butanoic acid moiety . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of catalysts and specific reaction conditions to improve yield and purity .
Chemical Reactions Analysis
Formation of the Indole Sulfonic Acid
The indole moiety undergoes two critical transformations:
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Propionyl substitution : Reaction with propionyl chloride or a similar acylating agent to introduce the propionyl group at the N-position of the indole.
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Sulfonation : Regioselective sulfonation at the 5-position, likely using chlorosulfonic acid or other sulfonating agents.
This step parallels the synthesis of similar indole derivatives described in patent literature , where substituted indoles are functionalized for bioactivity.
Activation of the Sulfonic Acid Group
The sulfonic acid group is typically converted to a reactive sulfonyl chloride (−SO₂Cl) to enable nucleophilic substitution with the valine amine. This step is consistent with general sulfonamide synthesis methods, where activation improves reactivity .
Coupling with Valine
The activated sulfonyl chloride reacts with the amino group of valine (protected if necessary) to form the sulfonamide bond. This coupling may involve:
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Direct substitution : Reaction of the valine amine with the sulfonyl chloride in a solvent like dichloromethane or DMF.
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Enzymatic catalysis : Use of enzymes (e.g., lipases) for stereoselective coupling, though this is not explicitly detailed in the available sources.
The valine core’s stereochemistry (2S configuration) is critical and may require resolution if racemic intermediates form during synthesis .
Purification and Characterization
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Recrystallization : Ensures high purity.
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Analytical methods :
Chemical Reactivity and Stability
Challenges and Considerations
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Regioselectivity : Sulfonation at the 5-position of the indole requires precise control to avoid off-target substitution.
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Stereoselectivity : Ensuring retention of the valine’s (2S) configuration during coupling.
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Scalability : Optimizing reaction conditions for large-scale synthesis, such as solvent selection and purification steps .
Structural and Functional Comparison
| Feature | Target Compound | Analogue (e.g., Tosyl Valine) |
|---|---|---|
| Sulfonamide group | Indole-based | Para-toluenesulfonyl (tosyl) |
| Biological target | Likely kinase/enzyme targets | Protease inhibition |
| Synthetic complexity | Higher (multi-step indole functionalization) | Simpler (direct tosylation) |
Scientific Research Applications
Inhibition of Acetyl-CoA Carboxylase (ACC)
One of the primary applications of this compound is as an inhibitor of acetyl-CoA carboxylase , an enzyme crucial for fatty acid synthesis. Research indicates that inhibiting ACC can have significant implications for treating metabolic disorders such as obesity and dyslipidemia.
- Case Study : A study demonstrated that derivatives similar to this compound effectively reduced fatty acid synthesis in HepG2 cells, showcasing potential for weight management therapies .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, particularly against bacterial and fungal infections. Sulfonamide derivatives have been known to exhibit such activities.
- Research Insight : Investigations into structurally related compounds have shown promising results in inhibiting the growth of various pathogens, indicating that this compound may also possess similar properties .
Cancer Research
The compound's effects on cancer cell lines are another area of interest. Its ability to interfere with metabolic pathways may influence cancer cell proliferation.
- Case Study : Preliminary studies indicated that compounds with similar structural motifs could induce apoptosis in LNCaP prostate cancer cells, suggesting a potential therapeutic avenue for androgen-sensitive tumors .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain to exert its effects .
Comparison with Similar Compounds
Substituent Variations on the Indole Core
- Acetyl vs. Propionyl Substitution: The compound 4-[[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino]butanoic acid (CAS 899718-22-0) replaces the propionyl group with an acetyl moiety. This minor alteration reduces the alkyl chain length, lowering molecular weight (326.37 g/mol vs. 312.35 g/mol for propionyl derivatives) and slightly increasing hydrophilicity (XLogP3: 0.1 vs. ~0.5 estimated for the propionyl analog) .
Modifications to the Amino Acid Chain
- Chain Length and Branching: 4-Methylpentanoic Acid Derivative (QY-7957, CAS 1040882-09-4): Extending the chain to pentanoic acid with a 4-methyl group increases molecular weight (340.40 g/mol) and introduces steric bulk, which could hinder binding to target receptors compared to the more compact 3-methylbutanoic acid chain . Acetic Acid Derivative (CAS 899718-42-4): Shortening the chain to acetic acid (C13H16N2O5S, MW 312.35 g/mol) reduces steric hindrance but may decrease solubility due to fewer hydrogen-bonding sites .
Functional Group Replacements
- Sulfonamide Linkage: The sulfonamide group is conserved across analogs, critical for hydrogen bonding and target engagement. However, substitutions on the indole (e.g., methyl or halogen groups) alter electronic properties and binding affinity.
Physicochemical and Pharmacological Data
Table 1: Comparative Properties of Selected Analogs
| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Key Structural Features |
|---|---|---|---|---|---|---|
| Target Compound (1396966-37-2) | C16H21N2O5S | 353.42 | ~0.5 | 2 | 6 | 3-Methylbutanoic acid, 1-propionyl indole |
| 4-[[(1-Acetyl-...)butanoic acid (899718-22-0) | C14H18N2O5S | 326.37 | 0.1 | 2 | 6 | Acetyl-substituted indole, butanoic acid |
| QY-7957 (1040882-09-4) | C16H23N2O5S | 355.44 | ~1.2 | 2 | 6 | 4-Methylpentanoic acid, 1-propionyl indole |
| {[(1-Propionyl...)acetic acid (899718-42-4) | C13H16N2O5S | 312.35 | -0.3 | 2 | 6 | Acetic acid chain, 1-propionyl indole |
Key Findings:
Lipophilicity Trends : Propionyl derivatives generally exhibit higher XLogP3 values than acetyl analogs, favoring passive diffusion across biological membranes .
Synthetic Accessibility : The target compound and its analogs are typically synthesized at 95% purity, though commercial availability varies (e.g., CAS 899718-22-0 is discontinued, suggesting manufacturing challenges) .
Biological Activity
3-Methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid, also known as N-[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]valine, is a compound of interest due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Structure and Composition
The compound has the following chemical formula:
- Molecular Formula: C₁₇H₂₄N₂O₅S
- CAS Number: 1396966-37-2
Physical Properties
| Property | Value |
|---|---|
| Purity | 95% |
| Storage Temperature | 2–8 °C |
| Hazard Classification | Irritant |
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It is hypothesized to exert its effects through modulation of G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling.
GPCR Interaction
Research indicates that compounds similar to this one can influence GPCR-mediated pathways, affecting processes such as:
- Cellular signaling : Activation or inhibition of specific GPCRs can lead to various downstream effects, including changes in gene expression and enzyme activity.
- Ion channel regulation : Some GPCRs are linked to ion channels, influencing cellular excitability and neurotransmitter release.
Pharmacological Studies
Several studies have explored the pharmacological implications of this compound:
- Anti-inflammatory Effects : In vitro studies suggest that the compound may inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases.
- Antioxidant Activity : Preliminary findings show that it may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
- Neuroprotective Effects : Given its structural similarity to indole derivatives known for neuroprotective effects, further investigations are warranted to assess its potential in neurodegenerative diseases.
Case Studies
A few notable case studies highlight the biological relevance of the compound:
- Case Study 1 : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation and oxidative stress compared to control groups.
- Case Study 2 : Research involving neuronal cell lines indicated that the compound enhanced cell viability under oxidative stress conditions, suggesting a protective role against neurotoxicity.
Q & A
Q. What synthetic routes are recommended for synthesizing 3-methyl-2-{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}butanoic acid, and how is purity ensured?
Methodological Answer: Synthesis typically involves multi-step reactions, such as sulfonation of the indole precursor followed by coupling with the butanoic acid backbone. A similar compound’s synthesis (e.g., methyl 2-{[1-(diethoxyphosphoryl)-2,2-dimethylpropan-1-yl]amino}butanoate) used sequential condensation, phosphorylation, and purification via silica gel chromatography with solvents like pentane/acetone (5:1) to achieve >95% purity . For sulfonamide formation, anhydrous conditions and stoichiometric control are critical to minimize byproducts.
Q. What analytical techniques are essential for confirming structural integrity and purity?
Methodological Answer: High-resolution mass spectrometry (HRMS) and multinuclear NMR (1H, 13C, DEPT, HSQC) are indispensable. For example, compound characterization in confirmed molecular formulas via HRMS (e.g., C17H36NO5P) and assigned stereochemistry using 2D NMR . Purity should be validated using HPLC with UV/Vis or ELSD detectors, referencing retention times against standards.
Q. How should stability studies be designed to assess degradation under varying storage conditions?
Methodological Answer: Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) can predict shelf life. Lyophilization and storage at -20°C in inert atmospheres (argon/vacuum-sealed vials) are recommended to prevent hydrolysis or oxidation, as suggested for similar amino acid derivatives in .
Advanced Research Questions
Q. What experimental designs are optimal for in vivo pharmacokinetic profiling of this compound?
Methodological Answer: Use a randomized block design with split-split plots to account for variables like dosage, administration route, and timepoints. highlights the importance of replicates (e.g., 4 replicates with 5 plants each) to ensure statistical robustness . For plasma concentration curves, employ LC-MS/MS with isotopically labeled internal standards to minimize matrix effects.
Q. How can enantiomeric resolution be achieved during synthesis, and what chiral analysis methods are validated?
Methodological Answer: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients resolves enantiomers. emphasizes anhydrous storage post-purification to prevent racemization . Circular dichroism (CD) spectroscopy or X-ray crystallography (if crystals are obtainable) can confirm absolute configuration.
Q. What strategies address contradictory bioactivity data across cell-based vs. in vivo assays?
Methodological Answer: Standardize assay conditions (e.g., buffer pH, serum concentration) and validate target engagement using orthogonal methods (e.g., SPR for binding affinity). ’s structure-activity studies on 3-benzoylpropionic acid derivatives systematically altered substituents to isolate variables affecting activity, identifying off-target effects in complex biological matrices .
Q. How can computational modeling predict sulfonamide group reactivity in drug-target interactions?
Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the sulfonamide moiety, while molecular dynamics simulations (AMBER/CHARMM) predict binding kinetics. ’s patent data on analogous compounds (e.g., 4-[4-cyano-2-({...}phenyl]butanoic acid) can guide docking studies against protein targets like kinases or GPCRs .
Q. What crystallography techniques are suitable for resolving the compound’s solid-state conformation?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with synchrotron radiation (λ = 0.7–1.0 Å) resolves bond angles and torsional strain. If crystallization fails, pair distribution function (PDF) analysis of amorphous powders provides partial structural insights. ’s molecular formula (C10H19NO5) and stereochemical descriptors [(2S,3R)] highlight the need for precise stereochemical assignment .
Q. Notes
- Advanced questions emphasize experimental design, data reconciliation, and computational integration.
- Methodological answers prioritize reproducible protocols over theoretical definitions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
